2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-3-31-23-22(17(2)29-31)28-25(30(24(23)33)14-13-18-7-5-4-6-8-18)34-16-21(32)27-15-19-9-11-20(26)12-10-19/h4-12H,3,13-16H2,1-2H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAMGLGKMBQJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide (CAS Number: 1358286-54-0) is a member of the pyrazolopyrimidine class, characterized by its complex structure that includes a sulfanyl group and an acetamide moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 479.6 g/mol |
| IUPAC Name | This compound |
Anticancer Potential
Recent studies have indicated that pyrazolopyrimidine derivatives exhibit significant anticancer properties. For instance, related compounds have been screened for their ability to inhibit cell proliferation in various cancer cell lines. The structure of the compound suggests that it may interact with key biological targets involved in cancer progression.
In a study focusing on similar pyrazolopyrimidine derivatives, compounds demonstrated moderate to high cytotoxic activity against several cancer cell lines, indicating a promising therapeutic potential . While specific data on this compound's anticancer activity is limited, its structural analogs show that modifications can lead to enhanced biological efficacy.
The precise mechanism of action for This compound remains to be fully elucidated. However, the presence of functional groups such as the sulfanyl and acetamide moieties suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Preliminary interaction studies could include binding assays to evaluate the compound's affinity for various biological targets such as kinases or G-protein coupled receptors (GPCRs). These studies would be essential for understanding the therapeutic applications of this compound.
Case Studies and Research Findings
- Cytotoxicity Studies : A screening of pyrazolopyrimidine derivatives revealed that modifications at specific positions significantly impacted their cytotoxicity against cancer cell lines . This suggests that structural variations can enhance or diminish biological activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor metabolism. For instance, some derivatives were effective against enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are often upregulated in cancerous tissues .
- Neuroprotective Effects : Other studies have explored the neuroprotective potential of related compounds through modulation of pathways involving oxidative stress and apoptosis . Although direct evidence for this compound's neuroprotective effects is lacking, its structural features may confer similar properties.
Q & A
Basic: What synthetic methodologies are commonly employed for this compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step routes, such as nucleophilic substitution or coupling reactions. For example, pyrimidine core formation may use β-CF3 aryl ketones under metal-free conditions to introduce fluorine substituents (yield: ~31%) . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., NMP) enhance reactivity in amidation steps .
- Temperature control : Maintaining 120°C for 16 hours ensures complete coupling .
- Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradients) improves purity .
Low yields often arise from steric hindrance at the pyrazolo-pyrimidine core; introducing electron-withdrawing groups (e.g., sulfonyl) can stabilize intermediates .
Basic: Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrazolo-pyrimidine core and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C22H19ClFN5O4) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the acetamide side chain .
Advanced: How can computational chemistry guide reaction optimization and mechanistic studies?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- AI-Driven Workflows : Platforms like COMSOL Multiphysics integrate machine learning to simulate solvent effects and optimize reaction conditions (e.g., temperature, catalyst loading) .
- In Silico Reactivity Maps : Identify electrophilic/nucleophilic sites on the pyrimidine scaffold to prioritize functionalization steps .
Advanced: What experimental designs address low reproducibility in biological activity studies?
Methodological Answer:
- Dose-Response Curves : Use standardized assays (e.g., enzymatic inhibition IC50) with positive controls (e.g., kinase inhibitors) .
- Redundant Assays : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
- Batch Variation Mitigation : Ensure consistent compound purity (≥98% by HPLC) and solvent lot compatibility testing .
Advanced: How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers .
- Proteomic Profiling : Screen off-target interactions via kinome-wide assays to explain unexpected activity .
- Solubility Correction : Account for DMSO vehicle effects by measuring compound aggregation (dynamic light scattering) .
Basic: What strategies are recommended for introducing fluorinated substituents into the core structure?
Methodological Answer:
- Electrophilic Fluorination : Use Selectfluor® to fluorinate pyrimidine C-H bonds under mild conditions .
- Nucleophilic Displacement : Replace chlorine atoms with KF in DMF at 80°C .
- Protecting Groups : Temporarily shield reactive sites (e.g., acetamide) during fluorination to prevent side reactions .
Advanced: What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
Methodological Answer:
- Caco-2 Assays : Predict intestinal permeability using monolayer transepithelial resistance measurements .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to quantify metabolic half-life (t1/2) .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .
Advanced: How can structural modifications enhance target selectivity?
Methodological Answer:
- SAR Studies : Systematically vary substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and measure activity shifts .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify steric clashes or unfavorable contacts .
- Bioisosteric Replacement : Substitute the sulfanyl group with sulfone or phosphonate moieties to modulate binding kinetics .
Basic: What safety precautions are essential during synthesis and handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .
- First Aid : For inhalation exposure, administer artificial respiration and consult a physician immediately .
Advanced: How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) exploration?
Methodological Answer:
- Fragment-Based Libraries : Screen truncated analogs (e.g., pyrimidine core alone) to identify minimal pharmacophores .
- Automated Synthesis : Utilize flow chemistry platforms to generate 100+ derivatives/week .
- Data-Driven Prioritization : Apply QSAR models to rank compounds for synthesis based on predicted LogP and pKa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
